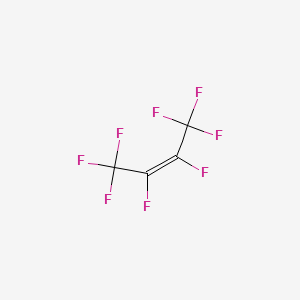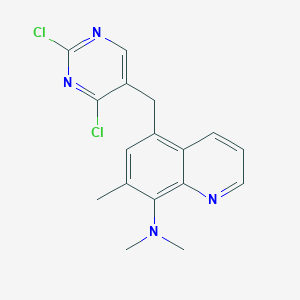
2,4-Dichloro Baquiloprim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro Baquiloprim is a diaminopyrimidine derivative that acts as a dihydrofolate-reductase inhibitor. This compound is known for its synergistic action with sulphonamides and is primarily used in veterinary medicine to treat respiratory and gastrointestinal infections in cattle and swine .
Métodos De Preparación
The preparation of 2,4-Dichloro Baquiloprim involves several synthetic routes. One common method starts with m-toluidine as the initial raw material, followed by a Skraup reaction, nitration, and nitroreduction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4-Dichloro Baquiloprim undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro Baquiloprim has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for accurate data analysis.
Biology: The compound’s inhibitory action on dihydrofolate reductase makes it a valuable tool in studying enzyme inhibition and metabolic pathways.
Mecanismo De Acción
2,4-Dichloro Baquiloprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition disrupts the synthesis of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides. As a result, the compound effectively halts the replication of bacteria, making it a potent antibacterial agent . The molecular targets and pathways involved include the folate synthesis pathway and the bacterial DNA replication machinery.
Comparación Con Compuestos Similares
2,4-Dichloro Baquiloprim can be compared with other diaminopyrimidine derivatives such as trimethoprim and pyrimethamine. While all these compounds inhibit dihydrofolate reductase, this compound is unique in its specific structure and the presence of chlorine atoms, which may contribute to its distinct pharmacokinetic properties . Similar compounds include:
Trimethoprim: Another dihydrofolate reductase inhibitor used in both human and veterinary medicine.
Pyrimethamine: Primarily used as an antimalarial agent.
Propiedades
Fórmula molecular |
C17H16Cl2N4 |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
5-[(2,4-dichloropyrimidin-5-yl)methyl]-N,N,7-trimethylquinolin-8-amine |
InChI |
InChI=1S/C17H16Cl2N4/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3 |
Clave InChI |
ICNMKOPWWYAHIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



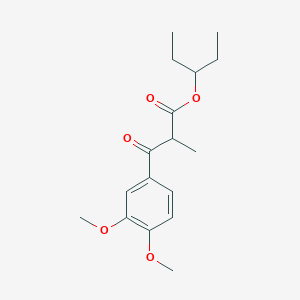


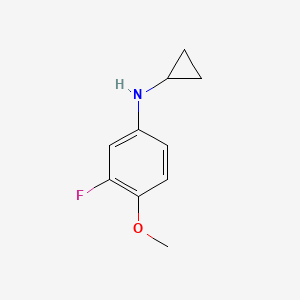
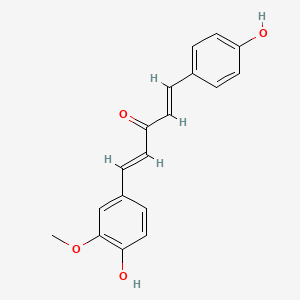
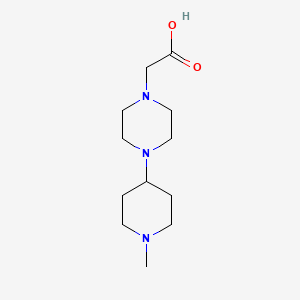
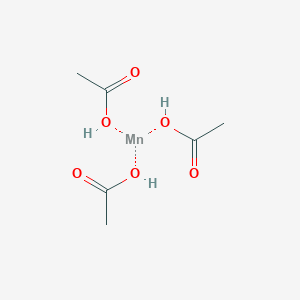
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
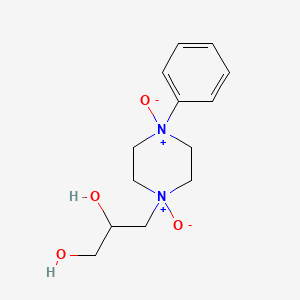

![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)

